molecular formula C22H18O5 B2804654 (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone CAS No. 5216-82-0

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone

Cat. No.: B2804654
CAS No.: 5216-82-0
M. Wt: 362.381
InChI Key: FSKXKUGPSKOGHB-GONBZBRSSA-N
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Description

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone typically involves the condensation of cyclohexanone with 1,3-benzodioxole derivatives under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce saturated cyclohexanone derivatives.

Scientific Research Applications

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone exerts its effects depends on its interaction with molecular targets. The benzodioxole groups can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (2E,6E)-7-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)hepta-2,6-dien-1-one
  • (2E,6E)-7-(1,3-benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide
  • (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-diethylpenta-2,4-dienamide

Uniqueness

What sets (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone apart from similar compounds is its specific structural arrangement, which may confer unique reactivity and interaction profiles. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c23-22-16(8-14-4-6-18-20(10-14)26-12-24-18)2-1-3-17(22)9-15-5-7-19-21(11-15)27-13-25-19/h4-11H,1-3,12-13H2/b16-8+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKXKUGPSKOGHB-GONBZBRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC3=C(C=C2)OCO3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC3=C(OCO3)C=C2)/C(=O)/C(=C/C4=CC5=C(OCO5)C=C4)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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